molecular formula C12H13N3OS B2578856 N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide CAS No. 338394-76-6

N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide

Cat. No. B2578856
CAS RN: 338394-76-6
M. Wt: 247.32
InChI Key: STHUTAMHFYPDNA-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide” is a chemical compound with the molecular formula C12H13N3OS . Its average mass is 247.316 Da and its monoisotopic mass is 247.077927 Da .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide” consists of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Chemical Synthesis and Structural Insights

The research into quinoxaline derivatives and their chemical synthesis offers insights into the structural aspects and properties of related compounds. For instance, the study on the structural aspects of amide-containing isoquinoline derivatives provides valuable information on their crystal structures and fluorescence properties. These compounds exhibit enhanced fluorescence upon protonation or interaction with specific substances, which can be of interest in the development of fluorescent markers or sensors (A. Karmakar et al., 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative related to N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed promise in treating Japanese encephalitis, suggesting potential applications in antiviral research and therapy (Joydeep Ghosh et al., 2008).

Cancer Cell Viability and Proliferation

A series of quinoxaline derivatives exhibited inhibitory action on cancer cell viability and proliferation. The study highlights the efficacy of these compounds against HCT-116 and MCF-7 cancer cells, with some showing significant inhibitory action. This research paves the way for the development of new chemotherapeutic agents based on quinoxaline derivatives (S. E. El Rayes et al., 2022).

Tuberculosis Treatment

Compounds based on 2-(quinolin-4-yloxy)acetamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This discovery offers a new direction for developing treatments for tuberculosis, providing a foundation for future pharmaceutical advancements in combating this disease (K. Pissinate et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, N,N-Dimethylacetamide, indicates that it is a combustible liquid that causes serious eye irritation and may damage the unborn child. It is harmful in contact with skin or if inhaled .

properties

IUPAC Name

N,N-dimethyl-2-quinoxalin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15(2)12(16)8-17-11-7-13-9-5-3-4-6-10(9)14-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHUTAMHFYPDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(2-quinoxalinylsulfanyl)acetamide

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